![molecular formula C17H20N2O4S B5524508 ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)
ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is characterized by the presence of a thiazole ring, which is a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antiviral Activity
This compound has shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses. For instance, certain indole-based compounds have demonstrated effectiveness against influenza A and Coxsackie B4 virus by inhibiting viral replication . By analogy, the thiazole derivative could be explored for its potential antiviral properties, especially in the context of emerging viral pathogens.
Anti-inflammatory and Analgesic Properties
Indole derivatives have also been noted for their anti-inflammatory and analgesic activities. Compounds with a similar indole-thiazole backbone have been compared favorably with established anti-inflammatory drugs like indomethacin and celecoxib, suggesting that our compound of interest may also possess these therapeutic properties . Further research could elucidate its mechanism of action and potential as a new class of anti-inflammatory agents.
Anticancer Potential
The structural complexity and diverse functionality of thiazole compounds make them suitable candidates for anticancer drug development. Indole derivatives, which are structurally related, have been actively investigated for their cytotoxic effects on cancer cells. The thiazole compound could be synthesized and screened for its ability to inhibit the growth of cancerous cells, providing a new avenue for oncological treatments .
Antimicrobial Efficacy
Thiazole derivatives have been explored for their antimicrobial potential. Studies have shown that certain thiazole compounds can act as effective antibacterial and antifungal agents. This suggests that “ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” could be a valuable addition to the arsenal of antimicrobial compounds, particularly against multi-drug resistant strains .
Plant Growth Regulation
Indole-based compounds, such as indole-3-acetic acid, play a significant role in plant growth and development. Given the structural similarities, the thiazole derivative could be investigated for its potential as a plant growth regulator. Its effect on plant hormone pathways could lead to applications in agriculture, such as enhancing crop yields or improving stress resistance in plants .
Enzyme Inhibition
Compounds containing the indole and thiazole moieties have been studied for their enzyme inhibitory activities. This is particularly relevant in the context of diseases where enzyme malfunction or overactivity is implicated. The thiazole derivative could be synthesized and tested for its ability to modulate enzyme activity, which could lead to therapeutic applications in conditions like Alzheimer’s disease or diabetes .
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the diverse biological activities exhibited by thiazoles . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are currently unknown
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . These interactions can lead to changes in cellular processes, such as DNA replication and cell division .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity , suggesting potential therapeutic applications.
properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZSNMDAVRQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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